

Application Note: HPLC Analysis of N-Acetyl-L-tyrosine Ethyl Ester Purity

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Compound of Interest

Compound Name: *N-Acetyl-L-tyrosine ethyl ester*

Cat. No.: B167268

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Introduction

N-Acetyl-L-tyrosine ethyl ester is a derivative of the amino acid L-tyrosine, often used in parenteral nutrition solutions as a more soluble source of tyrosine. Ensuring the purity of this compound is critical for its safety and efficacy in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of **N-Acetyl-L-tyrosine ethyl ester** and for identifying and quantifying any related substances or degradation products.

This application note provides a detailed protocol for the determination of **N-Acetyl-L-tyrosine ethyl ester** purity using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method. The described methodology is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, which may arise during synthesis or upon storage under various stress conditions.

Experimental Protocols

Materials and Reagents

- **N-Acetyl-L-tyrosine Ethyl Ester** Reference Standard (≥99.5% purity)
- N-Acetyl-L-tyrosine (potential impurity)

- L-Tyrosine (potential impurity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Deionized water (18.2 MΩ·cm)
- Hydrochloric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Hydrogen peroxide (30%, analytical grade)

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Parameter	Condition
HPLC System	Quaternary pump, autosampler, column oven, diode array or variable wavelength UV detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 220 nm
Injection Volume	10 µL
Run Time	30 minutes

Standard and Sample Preparation

- **Standard Solution (0.5 mg/mL):** Accurately weigh and dissolve approximately 25 mg of **N-Acetyl-L-tyrosine Ethyl Ester** Reference Standard in a 50 mL volumetric flask with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
- **Sample Solution (0.5 mg/mL):** Accurately weigh and dissolve approximately 25 mg of the **N-Acetyl-L-tyrosine ethyl ester** sample in a 50 mL volumetric flask with the diluent.
- **Impurity Stock Solutions (0.1 mg/mL):** Prepare individual stock solutions of N-Acetyl-L-tyrosine and L-Tyrosine by dissolving 5 mg of each compound in 50 mL of diluent. These can be used for peak identification and to spike sample solutions for validation purposes.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.

- **Acid Hydrolysis:** To 5 mL of the sample solution (0.5 mg/mL), add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH. Dilute to a final volume of 10 mL with diluent.
- **Base Hydrolysis:** To 5 mL of the sample solution (0.5 mg/mL), add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl. Dilute to a final volume of 10 mL with diluent.
- **Oxidative Degradation:** To 5 mL of the sample solution (0.5 mg/mL), add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with diluent.
- **Thermal Degradation:** Expose the solid **N-Acetyl-L-tyrosine ethyl ester** powder to 105°C in a hot air oven for 48 hours. Prepare a 0.5 mg/mL solution of the stressed sample in the diluent.
- **Photolytic Degradation:** Expose a 0.5 mg/mL solution of **N-Acetyl-L-tyrosine ethyl ester** to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
Relative Standard Deviation (%RSD) of Peak Area (n=6 injections)	≤ 2.0%

Table 2: Purity Analysis of **N-Acetyl-L-tyrosine Ethyl Ester**

Sample ID	Retention Time (min)	Peak Area	% Area	Purity (%)
Sample 1	Expected value	Value	Value	Value
Sample 2	Expected value	Value	Value	Value

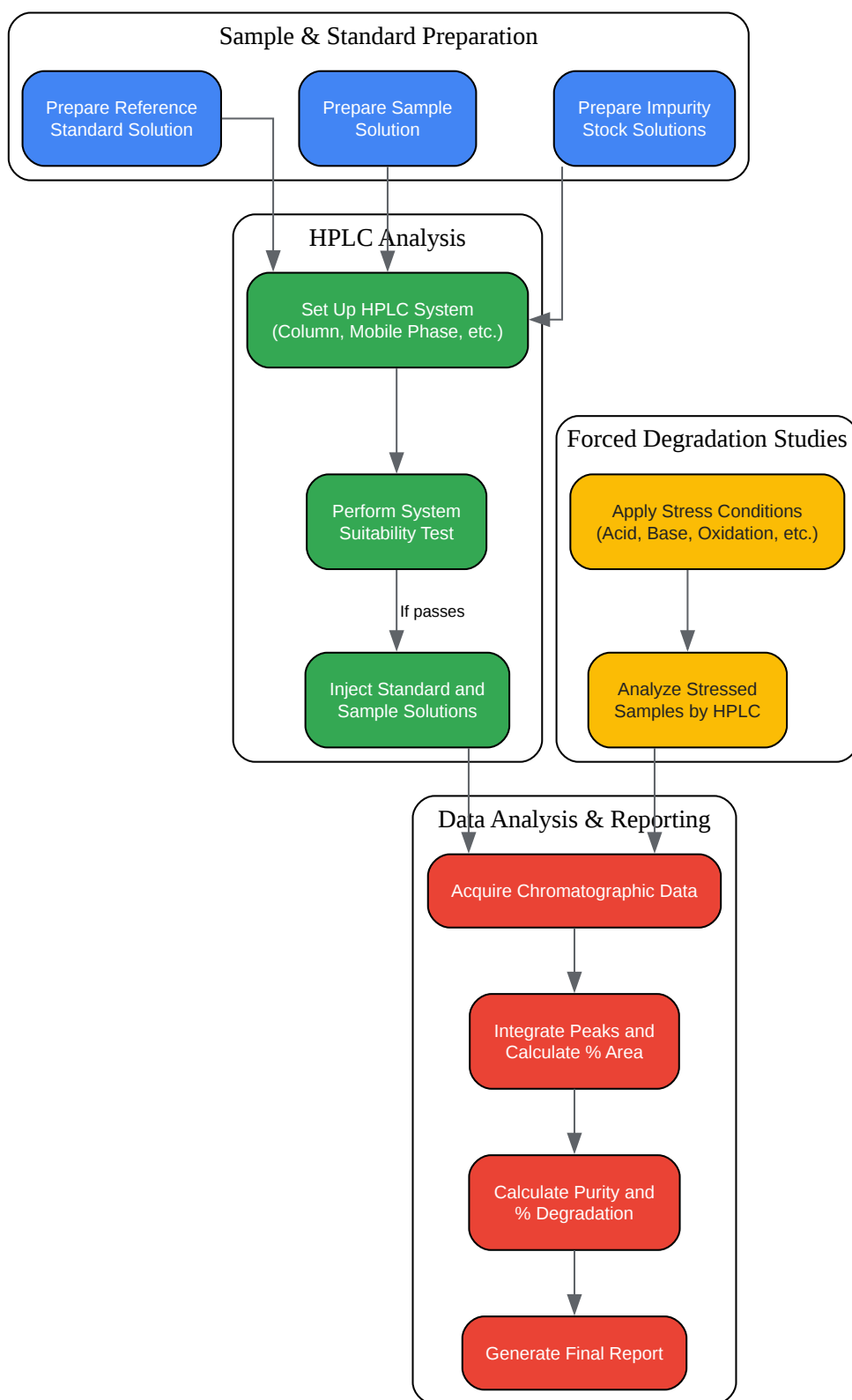
Table 3: Results of Forced Degradation Studies

Stress Condition	Main Degradation Products (Expected Retention Times)	% Degradation
Acid Hydrolysis	N-Acetyl-L-tyrosine, L-Tyrosine	Value
Base Hydrolysis	N-Acetyl-L-tyrosine	Value
Oxidative Degradation	Oxidized tyrosine derivatives	Value
Thermal Degradation	To be determined	Value
Photolytic Degradation	To be determined	Value

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for **N-Acetyl-L-tyrosine ethyl ester** purity.

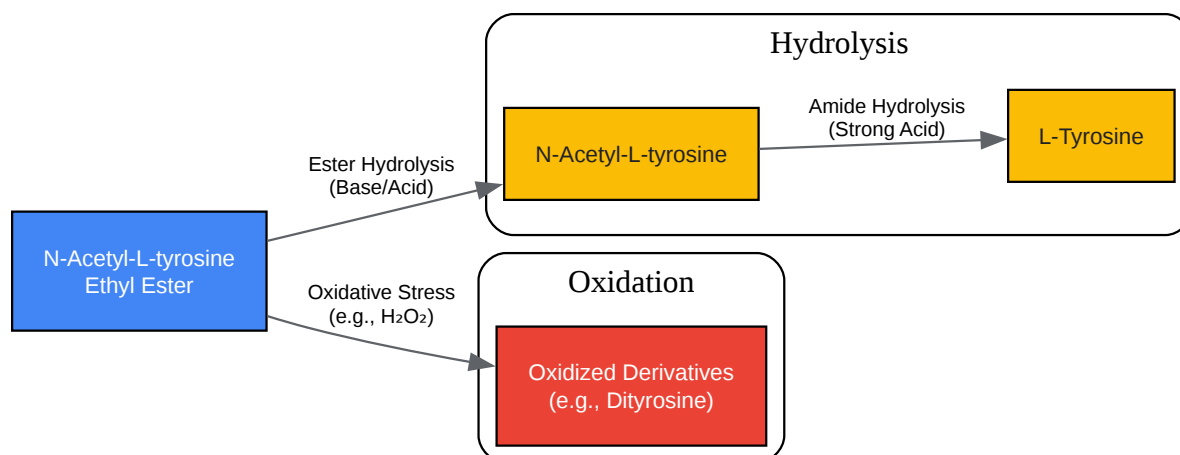


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Caption: Workflow for HPLC purity analysis of **N-Acetyl-L-tyrosine ethyl ester**.

Potential Degradation Pathway

The following diagram illustrates the potential degradation pathways of **N-Acetyl-L-tyrosine ethyl ester** under hydrolytic and oxidative stress.



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Caption: Potential degradation pathways of **N-Acetyl-L-tyrosine ethyl ester**.

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